Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate
CAS No.:
Cat. No.: VC15802276
Molecular Formula: C22H16ClN3O3S
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16ClN3O3S |
|---|---|
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | phenyl 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate |
| Standard InChI | InChI=1S/C22H16ClN3O3S/c23-15-10-12-16(13-11-15)24-20(27)14-30-21-25-18-8-4-5-9-19(18)26(21)22(28)29-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27) |
| Standard InChI Key | KLBPROXJKQNTJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate, reflects its intricate substituent arrangement. The benzimidazole core (CHN) is substituted at the 1-position by a phenyl carbonate group and at the 2-position by a methylthio chain linked to a 4-chlorophenylcarbamoyl moiety . Key structural features include:
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Benzimidazole Core: The fused benzene and imidazole rings provide a planar, aromatic system capable of π-π stacking interactions with biological targets .
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Chlorophenylcarbamoyl Group: The 4-chlorophenyl substituent introduces electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in enzymes .
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Methylthio Bridge: The thioether linkage (-S-CH-) offers potential for metabolic stability compared to oxygen-based analogs .
Crystallographic data for related benzimidazole derivatives, such as 2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole (PubChem CID 11109504), reveal planar geometries with dihedral angles <10° between aromatic rings, suggesting similar conformational rigidity in the target compound .
Synthesis and Reaction Pathways
The synthesis of phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate follows a multi-step protocol analogous to methods described for structurally related 2-mercaptobenzimidazole (2MBI) derivatives :
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Formation of 4-(2-Chloroacetamido)benzoic Acid:
p-Aminobenzoic acid reacts with chloroacetyl chloride in ethanol under basic conditions (triethylamine), yielding 4-(2-chloroacetamido)benzoic acid . -
Thioether Linkage Introduction:
The chloroacetamido intermediate undergoes nucleophilic substitution with 2-mercaptobenzimidazole in the presence of potassium carbonate, forming 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid . -
Carboxyl Activation:
Treatment with thionyl chloride converts the carboxylic acid to its acyl chloride derivative, enhancing reactivity for subsequent coupling . -
Final Coupling:
Reaction with 4-chlorophenyl isocyanate introduces the carbamoyl group, followed by phenyl chloroformate to install the carbonate ester at the 1-position .
Key Reaction Parameters:
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Solvent: Ethanol/methanol mixtures (polar protic solvents facilitate nucleophilic substitutions).
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Temperature: Reflux conditions (60–80°C) for steps involving acyl chloride formation.
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Yield Optimization: Purification via recrystallization from ethanol improves purity (>95% by HPLC) .
Comparative Analysis with Structural Analogs
Structural modifications, such as replacing the phenyl carbonate with a carboxamide group (as in PubChem CID 10133199), reduce logP values from 3.8 to 2.1, improving aqueous solubility but compromising cell permeability .
Future Research Directions
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Target Validation: High-throughput screening against kinase panels (e.g., EGFR, VEGFR) to identify primary targets.
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Pharmacokinetic Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.
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Toxicity Studies: Acute and subchronic toxicity in rodent models to establish safety margins.
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Formulation Development: Nanoencapsulation to enhance bioavailability of this lipophilic compound (calculated logP = 3.8) .
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